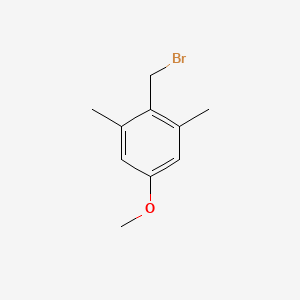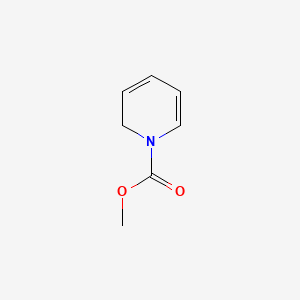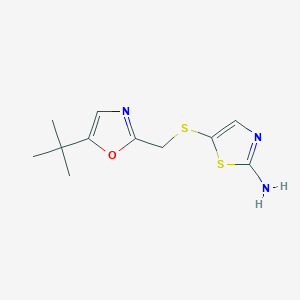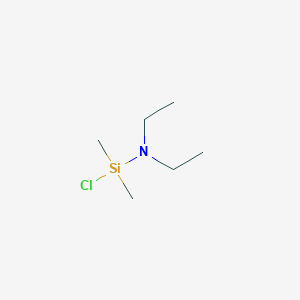
2,6-Dimethyl-4-methoxybenzyl bromide
描述
2,6-Dimethyl-4-methoxybenzyl bromide is an organic compound with the molecular formula C10H13BrO It is a brominated derivative of 2,6-dimethyl-4-methoxybenzyl alcohol and is characterized by the presence of a bromine atom attached to the benzyl carbon
准备方法
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-4-methoxybenzyl bromide can be synthesized through several methods:
Reaction with Phosphorus Tribromide: The most common method involves the reaction of 2,6-dimethyl-4-methoxybenzyl alcohol with phosphorus tribromide (PBr3).
Hydrobromic Acid Treatment: Another method involves treating 2,6-dimethyl-4-methoxybenzyl alcohol with hydrobromic acid (HBr) in the presence of a solvent such as hexane or toluene.
Radical Bromination: Radical bromination of 2,6-dimethyl-4-methoxytoluene using N-bromosuccinimide (NBS) can also produce this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反应分析
Types of Reactions
2,6-Dimethyl-4-methoxybenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different substituted benzyl derivatives.
Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the brominated compound back to the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and sodium methoxide (NaOCH3). These reactions typically occur in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Nucleophilic Substitution: Products include azido, cyano, and methoxy derivatives of the benzyl compound.
Oxidation: Major products are benzaldehyde and benzoic acid derivatives.
Reduction: The primary product is 2,6-dimethyl-4-methoxybenzyl alcohol.
科学研究应用
2,6-Dimethyl-4-methoxybenzyl bromide has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Protecting Group: The compound serves as a protecting group for hydroxyl groups in carbohydrate chemistry.
Ligand Synthesis: It is employed in the construction of new ligands for catalysis and coordination chemistry.
Antibacterial and Anticancer Agents: Research has explored its potential as a precursor for antibacterial and anticancer agents.
作用机制
The mechanism of action of 2,6-dimethyl-4-methoxybenzyl bromide primarily involves its reactivity as an electrophile. The bromine atom attached to the benzyl carbon makes it susceptible to nucleophilic attack, facilitating various substitution reactions. The compound can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity.
相似化合物的比较
2,6-Dimethyl-4-methoxybenzyl bromide can be compared with other similar compounds, such as:
2,6-Dimethoxybenzyl Bromide: This compound has two methoxy groups instead of one methoxy and two methyl groups.
4-Methoxybenzyl Bromide: This compound lacks the methyl groups at the 2 and 6 positions, resulting in different steric and electronic effects.
2,4-Dimethoxybenzyl Bromide: This isomer has methoxy groups at the 2 and 4 positions, leading to different chemical behavior and applications.
属性
IUPAC Name |
2-(bromomethyl)-5-methoxy-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-7-4-9(12-3)5-8(2)10(7)6-11/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYQOKVGPQZESG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CBr)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473567 | |
| Record name | 2,6-DIMETHYL-4-METHOXYBENZYL BROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61000-22-4 | |
| Record name | 2-(Bromomethyl)-5-methoxy-1,3-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61000-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-DIMETHYL-4-METHOXYBENZYL BROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















